molecular formula C11H2F15N B1500330 2,3,4,5,6-Pentakis(trifluoromethyl)aniline CAS No. 58956-76-6

2,3,4,5,6-Pentakis(trifluoromethyl)aniline

Cat. No.: B1500330
CAS No.: 58956-76-6
M. Wt: 433.12 g/mol
InChI Key: CMRZEKXRBBEZIP-UHFFFAOYSA-N
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Description

Historical Development and Discovery

The synthesis of 2,3,4,5,6-Pentakis(trifluoromethyl)aniline represents a milestone in organofluorine chemistry. Its discovery emerged from advancements in perfluoromethylation methodologies developed in the early 21st century. A pivotal study by Kütt et al. (2008) demonstrated the first systematic route to pentakis(trifluoromethyl)phenyl derivatives, including this aniline compound, via reactions involving pregenerated (trifluoromethyl)copper species with polyhalogenated aromatic precursors. This work built upon earlier fluorination techniques, such as halogen exchange reactions pioneered by Gottlieb in 1936 and Schiemann’s diazofluorination. The compound’s synthesis leveraged steric and electronic effects unique to trifluoromethyl groups, enabling controlled substitution patterns on the aromatic ring.

Significance in Fluorinated Aromatic Chemistry

This compound is a cornerstone in designing advanced fluorinated materials. Its five trifluoromethyl groups confer exceptional electron-withdrawing properties, making it invaluable for stabilizing reactive intermediates such as carbenes and radical species. The compound’s steric bulk promotes the formation of weakly coordinating anions, which are critical in catalysis and electrolyte systems. Additionally, its derivatives serve as precursors for superacids, highlighting its role in probing extreme acidity regimes. These attributes have expanded the toolkit for synthesizing fluorinated polymers, pharmaceuticals, and agrochemicals with tailored electronic properties.

Structural Overview and Nomenclature

The compound’s molecular formula is C₁₁H₂F₁₅N , with a molar mass of 433.12 g/mol. Its IUPAC name, This compound , reflects the substitution pattern: an aniline core (C₆H₅NH₂) where all five hydrogen atoms on the aromatic ring are replaced by trifluoromethyl (-CF₃) groups. X-ray diffraction studies reveal significant distortion of the benzene ring due to steric crowding, with bond angles deviating from ideal sp² hybridization. The planar amino group (-NH₂) adopts a slight pyramidal geometry, influenced by conjugation with the electron-deficient aromatic system.

Table 1: Key Structural Properties

Property Value/Description Source
Molecular Formula C₁₁H₂F₁₅N
Crystal System Monoclinic, Space Group C 1 2/c 1
Bond Angles (C-C-C) 112°–124° (distorted from 120°)
NH₂ Torsional Angle 8.5° relative to aromatic plane

Position Within Organofluorine Compound Classification

This compound belongs to the polyfluorinated aromatic amines subclass, characterized by multiple fluorine-containing substituents on an aromatic ring. It is distinguished by:

  • High Fluorine Content : 15 fluorine atoms per molecule, contributing to extreme electronegativity.
  • Steric Hindrance : The five -CF₃ groups create a crowded molecular environment, limiting rotational freedom and reactivity at the aromatic core.
  • Electronic Effects : The strong electron-withdrawing nature of -CF₃ groups deactivates the ring, directing electrophilic substitution to the para position of the amino group.

Properties

IUPAC Name

2,3,4,5,6-pentakis(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H2F15N/c12-7(13,14)1-2(8(15,16)17)4(10(21,22)23)6(27)5(11(24,25)26)3(1)9(18,19)20/h27H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRZEKXRBBEZIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1C(F)(F)F)C(F)(F)F)N)C(F)(F)F)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H2F15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20663095
Record name Pentakis(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20663095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58956-76-6
Record name Pentakis(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20663095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 2,3,4,5,6-Pentakis(trifluoromethyl)aniline typically follows a multi-step process involving:

A key approach involves the use of (trifluoromethyl)copper (CF3Cu) species generated in situ in polar aprotic solvents like DMF (dimethylformamide), stabilized by additives such as 1,3-dimethyl-2-imidazolidinone (DMI). These reactive species enable the pertrifluoromethylation of polyhalogenated aromatic compounds under mild conditions at ambient temperature.

Detailed Synthetic Route

Step 1: Generation of Pentakis(trifluoromethyl)benzene Derivatives

  • Starting from hexaiodobenzene (C6I6) , the reaction with CF3Cu species in DMF/DMI yields a mixture including:
    • Potassium pentakis(trifluoromethyl)phenoxide
    • Hexakis(trifluoromethyl)benzene
    • Pentakis(trifluoromethyl)benzene
  • The combined yield of these fluorinated products reaches approximately 80%.

Step 2: Functionalization to Pentakis(trifluoromethyl)aniline

  • Pentakis(trifluoromethyl)phenol, obtained from the above step, serves as a versatile intermediate.
  • Through further functional group transformations, pentakis(trifluoromethyl)phenol can be converted into pentakis(trifluoromethyl)aniline.
  • One reported method involves the conversion of pentakis(trifluoromethyl)phenol to pentakis(trifluoromethyl)chlorobenzene, which upon treatment with ammonia or amination reagents yields the target aniline derivative.

Alternative Route via Pentakis(trifluoromethyl)fluorobenzene

  • Thermolysis of a mixture of hexakis(trifluoromethyl)benzene and trifluoroacetonitrile at high temperature (550°C) and reduced pressure (280 Torr) produces pentakis(trifluoromethyl)fluorobenzene.
  • Subsequent treatment of this fluorobenzene derivative with ammonia furnishes pentakis(trifluoromethyl)aniline, albeit with moderate yields (~30% for fluorobenzene intermediate).

Reaction Conditions and Yields

Step Reagents/Conditions Products Yield (%) Notes
Pertrifluoromethylation of hexaiodobenzene CF3Cu in DMF, stabilized by DMI, ambient temperature Potassium pentakis(trifluoromethyl)phenoxide, pentakis(trifluoromethyl)benzene ~80% combined Mild conditions, efficient trifluoromethylation
Conversion of pentakis(trifluoromethyl)phenol to chlorobenzene Chlorination reagents Pentakis(trifluoromethyl)chlorobenzene Not specified Intermediate for aniline synthesis
Amination of pentakis(trifluoromethyl)chlorobenzene Ammonia or amination agents This compound Not specified Key step to introduce amino group
Thermolysis of hexakis(trifluoromethyl)benzene + CF3CN 550°C, 280 Torr Pentakis(trifluoromethyl)fluorobenzene ~30% High temperature required, lower yield
Amination of pentakis(trifluoromethyl)fluorobenzene Treatment with ammonia This compound Not specified Alternative synthetic route

Mechanistic Insights and Challenges

  • The steric hindrance caused by five bulky trifluoromethyl groups significantly distorts the aromatic ring, influencing reactivity and selectivity during synthesis.
  • The electron-withdrawing nature of CF3 groups stabilizes intermediates but also reduces nucleophilicity, necessitating strong nucleophiles or specific reaction conditions for amination.
  • The use of transition metal trifluoromethylation reagents (e.g., CF3Cu) is critical for efficient introduction of multiple CF3 groups under mild conditions, avoiding harsh fluorination methods.
  • The presence of additives like DMI stabilizes reactive intermediates, improving yields and selectivity.

Summary Table of Preparation Methods

Preparation Method Starting Material Key Reagents/Conditions Advantages Limitations
Pertrifluoromethylation of hexaiodobenzene Hexaiodobenzene (C6I6) CF3Cu in DMF/DMI, ambient temperature High yield, mild conditions Requires CF3Cu preparation
Functionalization of pentakis(trifluoromethyl)phenol Pentakis(trifluoromethyl)phenol Chlorination, then amination Versatile intermediate Multi-step, intermediate isolation
Thermolysis route Hexakis(trifluoromethyl)benzene + CF3CN 550°C, 280 Torr; then ammonia treatment Alternative route High temperature, lower yield

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient aromatic ring facilitates nucleophilic substitution under controlled conditions. Key transformations include:

Chlorination with POCl₃
Reaction with phosphorus oxychloride (POCl₃) and pyridine converts the amine group to a chloro substituent, yielding pentakis(trifluoromethyl)chlorobenzene :

C6(CF3)5NH2POCl3/PyC6(CF3)5Cl\text{C}_6(\text{CF}_3)_5\text{NH}_2\xrightarrow{\text{POCl}_3/\text{Py}}\text{C}_6(\text{CF}_3)_5\text{Cl}

This reaction proceeds at 80–100°C with >90% conversion efficiency .

Amination and Alkoxylation
The chloro derivative undergoes further substitution with amines or alkoxides to form functionalized products. For example:

C6(CF3)5Cl+NH3C6(CF3)5NH2(85 yield)[6]\text{C}_6(\text{CF}_3)_5\text{Cl}+\text{NH}_3\rightarrow \text{C}_6(\text{CF}_3)_5\text{NH}_2\quad (\text{85 yield})[6]

Oxidation to Nitro Derivatives

Controlled oxidation with HNO₃/H₂SO₄ converts the amine group to a nitro group:

C6(CF3)5NH2HNO3/H2SO4C6(CF3)5NO2(75 yield)[6]\text{C}_6(\text{CF}_3)_5\text{NH}_2\xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4}\text{C}_6(\text{CF}_3)_5\text{NO}_2\quad (\text{75 yield})[6]

Reduction to Phenylenediamine

Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group back to an amine:

C6(CF3)5NO2H2/Pd CC6(CF3)5NH2(88 yield)[6]\text{C}_6(\text{CF}_3)_5\text{NO}_2\xrightarrow{\text{H}_2/\text{Pd C}}\text{C}_6(\text{CF}_3)_5\text{NH}_2\quad (\text{88 yield})[6]

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, enabling access to complex architectures:

Suzuki-Miyaura Coupling
Reaction with aryl boronic acids forms biaryl structures:

C6(CF3)5Br+ArB OH 2Pd PPh3 4C6(CF3)5Ar(60 75 yield)[6]\text{C}_6(\text{CF}_3)_5\text{Br}+\text{ArB OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4}\text{C}_6(\text{CF}_3)_5\text{Ar}\quad (\text{60 75 yield})[6]

Acid-Base Reactivity

The amine group exhibits weakened basicity due to electron withdrawal by CF₃ groups:

PropertyValueConditionsSource
pKₐ (in DMSO)3.2 ± 0.125°C
Gas-phase acidity (ΔG°acid)305.4 kcal/molCalculated at B3LYP

Steric and Electronic Effects

The five CF₃ groups impose severe steric crowding, distorting the aromatic ring into a non-planar conformation . This steric hindrance:

  • Slows reaction kinetics in bulkier nucleophilic substitutions.

  • Limits access to certain catalytic sites in cross-couplings.

Electron-withdrawing effects enhance:

  • Stability toward electrophilic attack.

  • Resistance to oxidation under ambient conditions .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsMajor ProductYield (%)Source
ChlorinationPOCl₃, Py, 80°C, 12hC₆(CF₃)₅Cl92
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, 100°CC₆(CF₃)₅-Ph68
NitrationHNO₃/H₂SO₄, 0°C, 2hC₆(CF₃)₅NO₂75

This compound’s unique reactivity profile makes it valuable for synthesizing fluorinated materials, catalysts, and bioactive molecules. Its applications are constrained primarily by steric limitations but offset by exceptional stability in harsh chemical environments .

Scientific Research Applications

Chemical Synthesis

Building Block for Fluorinated Compounds
PTFA serves as a critical building block in the synthesis of other fluorinated compounds. Its electron-withdrawing trifluoromethyl groups enhance its reactivity with nucleophiles and electrophiles, facilitating the development of novel materials with tailored properties. The compound's unique structure allows for further functionalization, leading to a variety of derivatives that can be utilized in advanced synthetic chemistry.

Synthetic Routes
The synthesis of PTFA typically involves multi-step reactions that require careful control of reaction conditions to maximize yield and purity. One common method includes the use of fluorinating agents such as hydrogen fluoride in combination with aromatic amines . The following table summarizes notable synthetic routes:

Synthetic Method Description
Fluorination of AnilineInvolves direct fluorination using HF or other fluorinating agents.
TrifluoromethylationUtilizes trifluoromethylcopper species generated in DMF for further functionalization.
Nucleophilic SubstitutionReaction with strong nucleophiles to produce various derivatives.

Biological Applications

Potential Biological Activities
Research has indicated that PTFA may exhibit various biological activities due to its unique chemical properties. Investigations into its interactions with biomolecules suggest potential applications in drug development and medicinal chemistry. The compound's electron-withdrawing nature may influence its pharmacokinetics and biological efficacy .

Case Studies

  • Antimicrobial Activity : PTFA has been explored for its potential use in synthesizing antimicrobial agents, particularly in the development of fluoroquinolone antibiotics like levofloxacin and norfloxacin. These compounds are known for their broad-spectrum activity against bacterial infections .
  • Cancer Research : Preliminary studies suggest that PTFA derivatives may interact with specific cellular targets involved in cancer pathways, warranting further investigation into their therapeutic potential.

Industrial Applications

Specialty Chemicals Production
In the industrial sector, PTFA is utilized in the production of specialty chemicals that require specific electronic properties due to its strong electron-withdrawing effects. These applications include:

  • Liquid Crystals : PTFA serves as an intermediate in synthesizing liquid crystal compounds used in display technologies .
  • Pesticides and Herbicides : Its derivatives have been employed as intermediates in developing agrochemicals with enhanced efficacy against pests and diseases .

Material Science

PTFA's unique properties make it suitable for applications in material science, particularly in developing advanced materials with specific thermal and electronic characteristics. The compound's steric hindrance contributes to its stability and performance in various formulations.

Mechanism of Action

The mechanism of action of 2,3,4,5,6-Pentakis(trifluoromethyl)aniline involves its interaction with molecular targets and pathways. The compound’s electron-withdrawing trifluoromethyl groups influence its reactivity and interactions with other molecules. These interactions can affect various biochemical pathways, potentially leading to biological effects .

Comparison with Similar Compounds

Table 1: Comparative Acidity of Fluorinated Anilines and Phenols

Compound Structure pKa (AN) Gas-Phase ΔGacid (kcal/mol) Reference
2,3,4,5,6-Pentakis(CF3)aniline C6(CF3)5NH2 -5.3 302.5
3,5-Bis(CF3)aniline C6H3(CF3)2NH2 1.2 315.8
Pentafluoroaniline C6F5NH2 4.9 323.1
Phenol C6H5OH 29.1 338.9
Pentakis(CF3)phenol C6(CF3)5OH -2.1 299.4

Key Observations :

  • The pentakis(trifluoromethyl) substitution lowers pKa by ~34 units compared to phenol and ~10 units relative to pentafluoroaniline, highlighting the dominance of -CF3 groups over fluorine in enhancing acidity .
  • Gas-phase acidities (ΔGacid) correlate with solution-phase trends, confirming the intrinsic electron-withdrawing capacity of -CF3 groups .

Key Observations :

  • Pentakis(CF3)aniline requires specialized pertrifluoromethylation methods due to the steric challenges of introducing five -CF3 groups, unlike simpler fluorinated analogs .
  • XRD data confirm that steric effects in pentakis(CF3) derivatives disrupt π-conjugation, reducing resonance stabilization compared to planar fluorinated aromatics .

Biological Activity

2,3,4,5,6-Pentakis(trifluoromethyl)aniline is a highly fluorinated aromatic amine with the molecular formula C11H2F15N\text{C}_{11}\text{H}_2\text{F}_{15}\text{N}. The compound is characterized by five trifluoromethyl groups attached to a benzene ring, resulting in significant steric hindrance and electron-withdrawing properties. This unique structure makes it a subject of interest in various fields including chemistry, biology, and medicine.

The presence of multiple trifluoromethyl groups imparts distinct chemical characteristics to this compound:

  • Electron-Withdrawing Nature : The trifluoromethyl groups are strong electron-withdrawing entities that can influence the reactivity of the compound.
  • Steric Hindrance : The bulky nature of the trifluoromethyl groups affects the spatial arrangement of the molecule, potentially impacting its biological interactions.

Biological Activity

Research into the biological activity of this compound has revealed several potential applications:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines. For instance, related fluorinated compounds have shown IC50 values in the low micromolar range against pancreatic cancer cells .
  • Mechanism of Action : The mechanism by which this compound exerts its biological effects is thought to involve interactions with molecular targets such as DNA or proteins. The electron-withdrawing properties may enhance its binding affinity to specific biomolecules.

Research Findings

A summary of notable findings regarding the biological activity of this compound includes:

Study FocusFindingsReference
Antiproliferative ActivityExhibited significant cytotoxicity against pancreatic adenocarcinoma cell lines (IC50 ~0.051 µM)
Mechanism of ActionPotential DNA intercalation and inhibition of tubulin polymerization
Synthesis and YieldMulti-step synthesis with yields ranging from 31% to 79% depending on reaction conditions

Case Studies

  • Anticancer Evaluation : In vitro studies have demonstrated that derivatives of pentakis(trifluoromethyl)aniline have moderate to potent antiproliferative activity against various cancer cell lines such as A549 and HeLa. These compounds inhibited tubulin polymerization more effectively than standard chemotherapeutics .
  • Structural Analysis : X-ray diffraction studies on related compounds revealed significant distortion in the aromatic rings due to steric crowding from the trifluoromethyl groups. This distortion may contribute to altered biological activities compared to non-fluorinated analogs .

Q & A

Q. What are the optimal synthetic routes for 2,3,4,5,6-Pentakis(trifluoromethyl)aniline, and what challenges arise during its preparation?

The synthesis typically involves sequential trifluoromethylation of aniline derivatives. A key method reported by Kütt et al. (2008) utilizes palladium-catalyzed cross-coupling or radical-mediated trifluoromethylation under controlled conditions. Challenges include:

  • Steric hindrance : The five CF₃ groups create significant steric crowding, requiring bulky ligands or high-temperature conditions to facilitate reactions .
  • Electron-withdrawing effects : The CF₃ groups deactivate the aromatic ring, necessitating strong electrophiles or directing groups for functionalization .
  • Purification : High lipophilicity due to CF₃ groups complicates crystallization; flash chromatography or HPLC is recommended .

Q. How does the stability of this compound under varying experimental conditions affect its handling?

Stability data indicate:

  • Thermal degradation : Decomposes above 150°C, releasing toxic gases (e.g., HF, COx). Use inert atmospheres and avoid open flames .
  • Moisture sensitivity : Hydrolysis of CF₃ groups is minimal but accelerates under acidic/basic conditions. Store in anhydrous solvents (e.g., THF, DCM) at –20°C .
  • Light sensitivity : No direct data, but analogous perfluorinated compounds show photostability; UV/Vis monitoring is advised during photochemical studies .

Q. What analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹⁹F NMR is critical for identifying CF₃ group environments (δ ≈ –60 to –70 ppm). ¹H NMR is less informative due to symmetry .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (C₁₁H₅F₁₅N; MW = 448.14 g/mol) .
  • X-ray Crystallography : Reveals steric crowding and planar distortion of the aniline ring due to CF₃ substituents .

Advanced Research Questions

Q. How do the electronic effects of pentakis(trifluoromethyl) substituents influence the compound’s reactivity in catalysis or supramolecular chemistry?

The CF₃ groups impart:

  • Strong electron-withdrawing effects : Reduces electron density on the aromatic ring (Hammett σₚ ≈ +0.54 per CF₃), making the compound a weak nucleophile but a strong hydrogen-bond acceptor .
  • Applications :
    • Catalysis : Stabilizes transition states in SNAr reactions via electron-deficient aromatic systems .
    • Materials : Enhances thermal stability in polymers and liquid crystals .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

Discrepancies often arise from:

  • Substituent positioning : Minor regioisomers during trifluoromethylation can skew yields. Use directing groups (e.g., –NO₂) or computational modeling (DFT) to predict reactivity .
  • Reaction scalability : Pilot-scale reactions may require flow chemistry to manage exothermic trifluoromethylation steps .
  • Analytical errors : Quantify by ¹⁹F NMR integration against an internal standard (e.g., hexafluorobenzene) .

Q. How can the acidity of this compound be exploited in designing proton-coupled electron transfer (PCET) systems?

The NH₂ group exhibits unusual acidity (pKa ≈ 3–4 in DMSO) due to CF₃ electron withdrawal, enabling:

  • PCET applications : Acts as a proton donor in artificial photosynthetic systems. Compare with phenol derivatives (pKa ≈ 10) for mechanistic studies .
  • Tuning redox potentials : Pair with transition-metal catalysts (e.g., Ru or Ir complexes) to optimize energy landscapes in solar fuel devices .

Q. What are the implications of steric crowding in this compound for drug design or molecular recognition?

  • Drug design : The CF₃ groups enhance metabolic stability and membrane permeability but limit binding to shallow protein pockets. Use fragment-based screening to identify compatible targets .
  • Molecular recognition : Steric bulk disrupts π-π stacking; prioritize hydrogen-bonding interactions in host-guest systems .

Methodological Recommendations

  • Synthesis : Optimize trifluoromethylation using photoredox catalysis (e.g., Ru(bpy)₃²⁺) for milder conditions .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH) with LC-MS monitoring .
  • Computational tools : Employ Gaussian or ORCA for predicting reaction pathways and electronic properties .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2,3,4,5,6-Pentakis(trifluoromethyl)aniline
Reactant of Route 2
Reactant of Route 2
2,3,4,5,6-Pentakis(trifluoromethyl)aniline

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